Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-
Overview
Description
“Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-” is a chemical compound with the molecular formula C4H6Cl2O2 . It is also known by its synonyms SCHEMBL6721744 and AKOS006382138 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringC(C(CCl)C(=O)O)Cl
. This indicates that the compound contains a propanoic acid group with chlorine atoms attached to the second and third carbon atoms . Physical And Chemical Properties Analysis
The molecular weight of “Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl-” is 156.99 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 155.9744848 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Organic Synthesis
3,3’-Dichloropivalic acid is utilized as an intermediate in organic synthesis. Its reactivity with ethane-1,2-diamine can yield isomeric tetra-amine derivatives, which are valuable in creating complex organic molecules . This compound’s ability to form tetra amino carboxylic acid and carboxamidotriamino alcohol makes it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 3,3’-Dichloropivalic acid’s derivatives are explored for their potential therapeutic properties. The compound’s structural features allow for the synthesis of 3,3’-dichloropivaloyl chloride, a key intermediate in developing new medicinal agents . Researchers are investigating these derivatives for their pharmacological activities and their role in drug discovery.
Agriculture
Within the agricultural sector, 3,3’-Dichloropivalic acid may serve as a precursor to synthesize compounds with herbicidal or pesticidal activities. Its chlorinated methyl groups could be leveraged to create more effective agents for plant protection and yield enhancement .
Material Science
In material science, 3,3’-Dichloropivalic acid can contribute to the development of novel polymers. Its dichlorinated structure provides opportunities for creating cross-linked polymers with enhanced durability and chemical resistance . These materials could have applications ranging from industrial coatings to advanced composites.
Environmental Science
Environmental scientists might use 3,3’-Dichloropivalic acid to study degradation processes of chlorinated organic compounds in the environment. Understanding its breakdown could inform remediation strategies for chlorinated waste products .
Biochemistry
Biochemists may investigate the interactions of 3,3’-Dichloropivalic acid’s derivatives with biological macromolecules. This research can provide insights into the metabolic pathways of chlorinated acids and their impact on cellular functions .
Pharmacology
In pharmacology, the compound’s derivatives could be assessed for their drug delivery potential. The dichloromethyl groups might be used to modify the pharmacokinetics of drug molecules, potentially leading to improved efficacy and reduced side effects .
Mechanism of Action
Target of Action
It’s known to react with ethane-1,2-diamine , suggesting that it may interact with amine groups in biological systems.
Mode of Action
3,3’-Dichloropivalic acid reacts with ethane-1,2-diamine to yield isomeric tetra-amine derivatives . These derivatives include tetra amino carboxylic acid and carboxamidotriamino alcohol . The exact mode of action and the resulting changes depend on the specific context and conditions of the reaction.
Result of Action
Its reaction with ethane-1,2-diamine to yield isomeric tetra-amine derivatives suggests potential roles in processes involving amine groups .
properties
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSPBKFTRPWDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074079 | |
Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67329-11-7 | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67329-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-(chloromethyl)-2-methylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-chloro-2-(chloromethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-(chloromethyl)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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